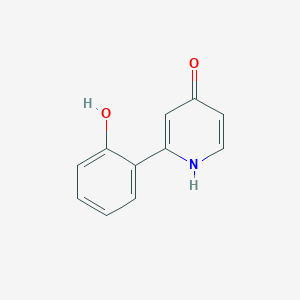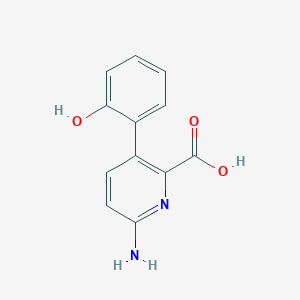
6-Amino-3-(4-methylphenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-3-(4-methylphenyl)picolinic acid (6-AMPPA) is an organic compound with the molecular formula C10H10N2O2. It is an important intermediate in the synthesis of various pharmaceuticals, dyes, and other compounds. 6-AMPPA is a white, crystalline solid with a melting point of 123-125 °C. It is insoluble in water but soluble in many organic solvents. 6-AMPPA has been used in a variety of scientific research applications, and has been studied for its biochemical and physiological effects.
Mécanisme D'action
6-Amino-3-(4-methylphenyl)picolinic acid, 95% is believed to act as an enzyme inhibitor, which means it blocks or reduces the activity of certain enzymes. Enzymes are proteins that catalyze biochemical reactions in the body, and when they are inhibited, the reactions they catalyze are slowed or stopped. 6-Amino-3-(4-methylphenyl)picolinic acid, 95% has been shown to inhibit the activity of several enzymes, including cytochrome P450 enzymes, which are involved in drug metabolism.
Biochemical and Physiological Effects
6-Amino-3-(4-methylphenyl)picolinic acid, 95% has been studied for its biochemical and physiological effects. It has been found to have antioxidant effects, which may be beneficial in preventing cellular damage caused by oxidative stress. It has also been found to inhibit the activity of several enzymes, which may have implications for drug metabolism. In addition, 6-Amino-3-(4-methylphenyl)picolinic acid, 95% has been found to have anti-inflammatory and anti-tumor effects, which may be beneficial in treating certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
6-Amino-3-(4-methylphenyl)picolinic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. In addition, it is soluble in many organic solvents, making it easy to handle and store. However, 6-Amino-3-(4-methylphenyl)picolinic acid, 95% is insoluble in water, which can make it difficult to use in some experiments.
Orientations Futures
There are several potential future directions for research into 6-Amino-3-(4-methylphenyl)picolinic acid, 95%. One potential area of research is to investigate its potential as an enzyme inhibitor. Another potential area of research is to investigate its potential as an antioxidant, anti-inflammatory, and anti-tumor agent. Finally, further research could be conducted to explore its potential as a building block for the synthesis of other compounds.
Méthodes De Synthèse
6-Amino-3-(4-methylphenyl)picolinic acid, 95% can be synthesized from 4-methylphenol and oxalic acid in an acid-catalyzed reaction. The reaction is carried out at a temperature of 80-90 °C and a pressure of 15-20 bar. The reaction mixture is then cooled and the product is isolated by filtration. The product can be purified by recrystallization from ethanol.
Applications De Recherche Scientifique
6-Amino-3-(4-methylphenyl)picolinic acid, 95% has been used in scientific research applications due to its unique properties. It has been used as a building block for the synthesis of various pharmaceuticals, dyes, and other compounds. It has also been used as an enzyme inhibitor, and as an intermediate in the synthesis of other compounds. 6-Amino-3-(4-methylphenyl)picolinic acid, 95% has been used in the synthesis of various drugs, such as antibiotics, antifungals, and anticancer agents.
Propriétés
IUPAC Name |
6-amino-3-(4-methylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-8-2-4-9(5-3-8)10-6-7-11(14)15-12(10)13(16)17/h2-7H,1H3,(H2,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXSWFYHTQAHLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(4-methylphenyl)picolinic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














